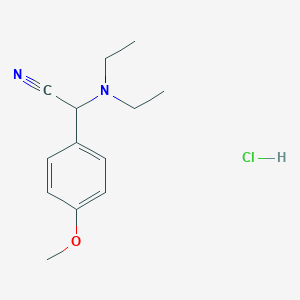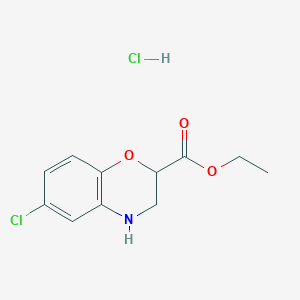
3-Fluoro-4-(thiophen-2-yl)benzaldehyde
Overview
Description
3-Fluoro-4-(thiophen-2-yl)benzaldehyde is a chemical compound with the molecular formula C11H7FOS . It is a derivative of benzaldehyde, where a fluorine atom is attached at the 3rd position and a thiophene ring at the 4th position of the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a fluorine atom at the 3rd position and a thiophene ring at the 4th position . The exact 3D structure would require further analysis using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
This compound has a molecular weight of 206.24 . The exact physical and chemical properties such as melting point, boiling point, and solubility would require experimental determination .Scientific Research Applications
Radiopharmaceutical Design
3-Fluoro-4-(thiophen-2-yl)benzaldehyde, and its derivatives, have been explored in radiopharmaceutical chemistry. A study by Kilbourn (1989) investigated the use of thiophenes as phenyl bio-isosteres, focusing on their application in the synthesis of potent and selective dopamine uptake inhibitors for brain imaging, exemplified by thienyl-[18F]GBR 13119 (Kilbourn, 1989).
Photoluminescent Materials
In the field of photoluminescent materials, this compound has been used to create novel luminophores. Guo et al. (2015) reported the synthesis of thiophene-containing π-conjugated aldehydes demonstrating aggregation-induced emission (AIE). They produced a luminophor that emits intensely red photoluminescence, highlighting its potential in optoelectronic applications (Guo et al., 2015).
Fluorescence Quenching for Aniline Sensing
In a study on fluorescence quenching, Naik, Khazi, and Malimath (2018) utilized thiophene substituted 1,3,4-oxadiazole derivatives for sensing aniline. The fluorescence quenching properties of these derivatives suggest their utility as favorable media for aniline detection via fluorescence quenching (Naik, Khazi, & Malimath, 2018).
Biological and Pharmaceutical Research
In biological and pharmaceutical research, substituted thiophenes have demonstrated a wide range of activities, including antibacterial, antifungal, and antivirus properties. Nagaraju et al. (2018) discussed the biological significance of substituted thiophenes, also highlighting their application in material science such as in organic field-effect transistors and solar cells (Nagaraju et al., 2018).
Organic Synthesis and Material Science
In organic synthesis, this compound and its derivatives have been utilized for various syntheses, including the preparation of fluorinated analogues for anticancer activity as described by Lawrence et al. (2003) (Lawrence et al., 2003).
Future Directions
properties
IUPAC Name |
3-fluoro-4-thiophen-2-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FOS/c12-10-6-8(7-13)3-4-9(10)11-2-1-5-14-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYKMDRIZOCKNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=C(C=C2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate](/img/structure/B1406988.png)
![4-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-pyrimidinamine](/img/structure/B1406989.png)
![Methanone, (trans-4-aminocyclohexyl)-[4-(1-methyleth[4-(1-methylethyl)-1-piperazinyl]-, hydrochloride](/img/structure/B1406990.png)
![(9-Fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid](/img/structure/B1406991.png)

![(E)-3-Dimethylamino-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone](/img/structure/B1406993.png)

![N1,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine dihydrochloride](/img/structure/B1406995.png)



